2-(4-Methoxyphenyl)-3-oxobutanenitrile
Overview
Description
2-(4-Methoxyphenyl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
2-(4-Methoxyphenyl)-3-oxobutanenitrile and its derivatives are primarily used in the synthesis of various heterocycles, which have shown biological activity. For instance, 2-Ethoxymethylene-3-oxobutanenitrile, a compound similar in structure, is used to introduce a three-carbon moiety to amine-substrates. This has led to the synthesis of substituted pyrazoles and fused pyrimidines, which display biological activity against bacteria, filamentous fungi, and tumor HeLa cells (Černuchová et al., 2005).
Chemical Reactivity and Synthesis of Heterocycles
The reactivity of 4-Phenyl-3-oxobutanenitrile, a related compound, has been studied in the synthesis of polyfunctionally substituted heterocycles. This process involves the reaction of ethyl phenylacetate with acetonitrile and has been fundamental in creating diverse heterocyclic compounds (Khalik, 1997).
Intramolecular Hydrogen Bonding Studies
Studies on β-ketoarylhydrazones, including derivatives of this compound, have focused on intramolecular hydrogen bonds. These compounds form resonance-assisted hydrogen bonds, influenced by various substituents affecting the strength of these bonds (Bertolasi et al., 1999).
Antiviral and Anticancer Activity
Recent studies on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives have shown promise in antiviral and anticancer activities. Molecular docking studies indicate significant binding energy values against SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, suggesting potential therapeutic applications (Yaccoubi et al., 2022).
Corrosion Inhibition in Iron
A computational study has shown that quinoline derivatives, including those with a this compound structure, are effective in inhibiting the corrosion of iron. The study provides insights into the relationship between corrosion inhibition and various chemical properties (Erdoğan et al., 2017).
Synthesis of Complex Molecules
Compounds like this compound are used in synthesizing complex molecular structures, such as 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. Such syntheses are critical in creating novel molecules for potential pharmaceutical applications (Han et al., 2015).
Mechanism of Action
Target of Action
It’s structurally similar to 2-(4-methoxyphenyl)acetamide, which targets aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level
Biochemical Pathways
For instance, benzothiazoles bearing semicarbazone and thiosemicarbazone moieties have demonstrated antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival .
Pharmacokinetics
It’s worth noting that these properties significantly impact a compound’s bioavailability and overall therapeutic potential .
Result of Action
Compounds with similar structures have demonstrated various biological activities, such as antimicrobial and antifungal effects
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly influence the activity and stability of similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYZFMBSVFQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279310 | |
Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63895-78-3, 5219-00-1 | |
Record name | α-Acetyl-4-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63895-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC12224 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-acetyl(4-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.